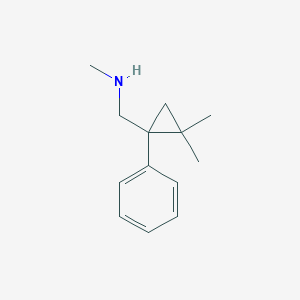
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Übersicht
Beschreibung
The compound “1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a phenyl group (a benzene ring minus a hydrogen). It also has a dimethylamino group attached to the cyclopropyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the attachment of the phenyl group, and the introduction of the dimethylamino group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl and phenyl rings and the dimethylamino group. The cyclopropyl ring is known to have angle strain due to its three-membered ring structure . The phenyl ring is a planar, aromatic ring, and the dimethylamino group would likely add some polarity to the molecule .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, due to its unique structure, may serve as a precursor in the synthesis of potential therapeutic agents. Its cyclopropyl ring, a common motif in pharmaceuticals, could be exploited to create analogs with enhanced biological activity or improved pharmacokinetic properties .
Agriculture: Development of Agrochemicals
In agriculture, the compound’s structural framework could be modified to develop new agrochemicals, such as pesticides or herbicides. The cyclopropyl group might confer increased stability or specificity to target pests or weeds .
Materials Science: Advanced Polymer Research
The compound could be used in materials science to create novel polymers with unique properties. For instance, incorporating the cyclopropyl group into polymer chains could affect the thermal stability and mechanical strength of the resulting material .
Environmental Science: Pollutant Degradation Studies
Researchers might investigate the compound’s ability to degrade environmental pollutants. Its chemical structure could be tailored to break down specific hazardous materials, aiding in bioremediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition. Its structure might mimic certain substrates or transition states, helping to elucidate enzyme mechanisms or to design inhibitors for enzymes involved in disease processes .
Pharmacology: Drug Metabolism and Pharmacokinetics
The compound could be important in pharmacological studies related to drug metabolism and pharmacokinetics. Its modification could lead to derivatives that are useful in understanding how drugs are processed in the body .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)9-13(12,10-14-3)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQUZYIAHGRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CNC)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672368 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
CAS RN |
884091-04-7 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



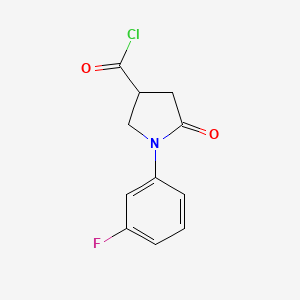

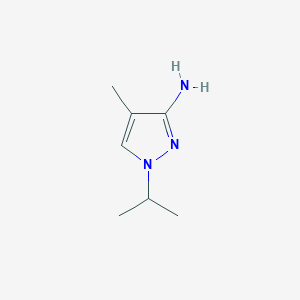
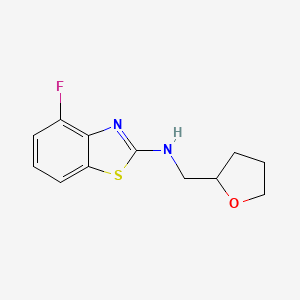
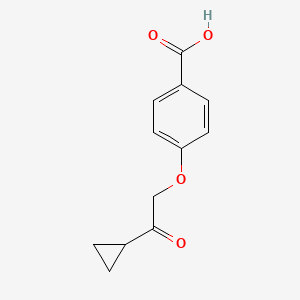

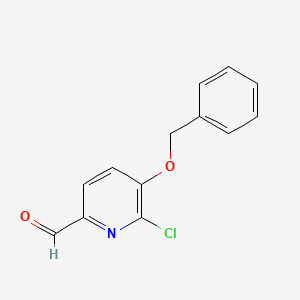
![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

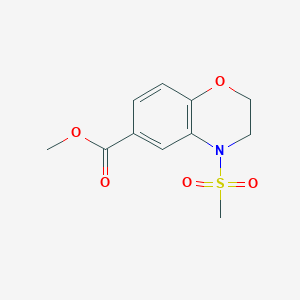
![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)
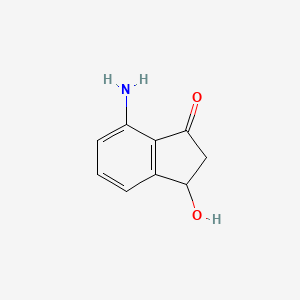

![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)